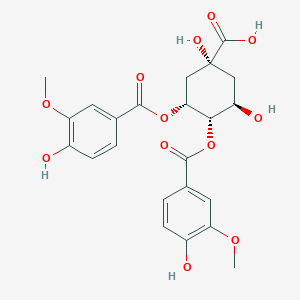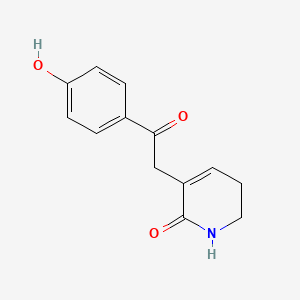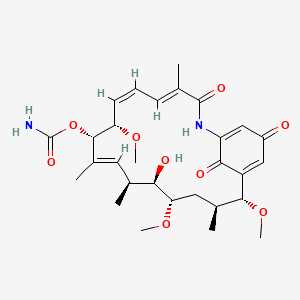
Herbimycin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Herbimycin C is a natural product found in Streptomyces hygroscopicus with data available.
Scientific Research Applications
Inhibition of Protein Tyrosine Kinases
Herbimycin C exhibits specific inhibition of cytoplasmic protein tyrosine kinases, such as p60 v-src kinase, by conjugating with SH group(s) of the kinase. This inhibition is specific, as it does not affect other kinases like cAMP-dependent kinase or protein kinase C, indicating a targeted approach in disrupting cell transformation activities (Fukazawa Hidesuke et al., 1991).
Erythroid Differentiation of Leukemia Cells
This compound has been found to induce erythroid differentiation in certain leukemia cell lines, such as K562 human leukemic cells. This process is attributed to its ability to inhibit tyrosine kinase activity, thus affecting cell differentiation and growth, suggesting a potential therapeutic application in treating specific types of leukemia (Y. Honma et al., 1989).
Role in Anticancer Research
This compound's ability to reduce intracellular phosphorylation by tyrosine kinases like v-abl makes it a candidate for cancer research, particularly in leukemia. For instance, it significantly enhances the survival of mice inoculated with myeloid leukemia C1 cells, which express high levels of v-abl tyrosine kinase (Y. Honma et al., 1992).
Potential in Osteoclastic Bone Resorption and Hypercalcemia
Herbimycin A, a variant of herbimycin, shows promising results in inhibiting osteoclastic bone resorption in vitro and controlling hypercalcemia in vivo, due to its role as a pp60c-src tyrosine kinase inhibitor. This provides a potential avenue for treating bone-related diseases and conditions characterized by high calcium levels in the blood (T. Yoneda et al., 1993).
Effects on Signal Transduction
This compound impacts platelet-derived growth factor (PDGF)-induced signal transduction. It reduces the levels of tyrosine kinase receptors and inhibits ligand-stimulated receptor autophosphorylation, demonstrating its role in modifying cellular signaling pathways, which is crucial in understanding cell growth and proliferation mechanisms (Y. Murakami et al., 1998).
properties
Molecular Formula |
C29H40N2O9 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C29H40N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,33H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18-,22-,23-,24+,26+,27-/m0/s1 |
InChI Key |
DWFFHRSGCPBMKD-OOJAHTAHSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)O)OC |
SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)O)OC |
synonyms |
herbimycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




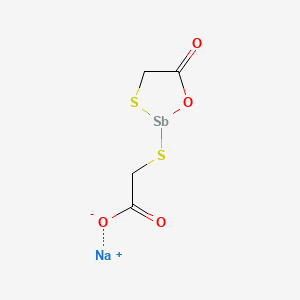
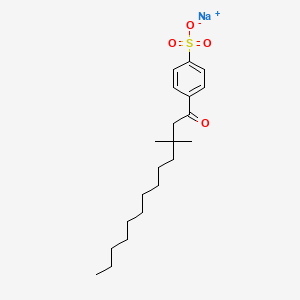
![potassium;(2S,5R,6R)-6-[[(2S)-2-(furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260599.png)
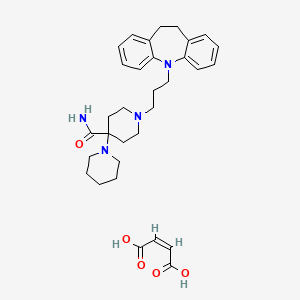
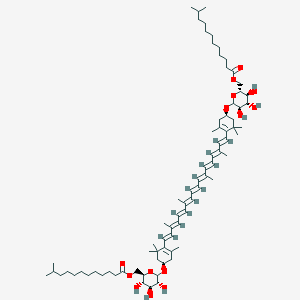

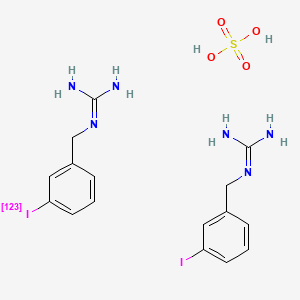

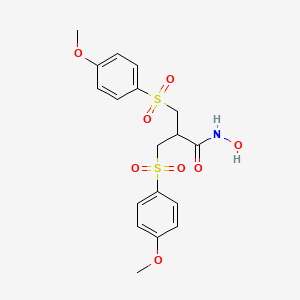

![4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide](/img/structure/B1260608.png)
